

An In-depth Technical Guide to R-6890 and Related Spiropiperidine Compounds

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spiropiperidine compound **R-6890** and its analogs, focusing on their synthesis, pharmacological activity, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to R-6890 and Spiropiperidine Compounds

R-6890, also known as Spirochlorphine, is a potent opioid analgesic belonging to the spiropiperidine class of compounds. Structurally, it is identified as 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. The core of this class of molecules is the spiropiperidine scaffold, which has been a subject of interest in medicinal chemistry due to its presence in a variety of biologically active compounds. **R-6890** and its analogs primarily target opioid receptors and the nociceptin/orphanin FQ (NOP) receptor, exhibiting a complex pharmacological profile that makes them intriguing candidates for the development of novel analgesics and other therapeutics.

Physicochemical Properties of R-6890



Property	Value
IUPAC Name	8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one
Synonyms	Spirochlorphine, R6890
CAS Number	3222-88-6
Molecular Formula	C21H24CIN3O
Molecular Weight	369.89 g/mol

Synthesis of R-6890 and Related Spiropiperidine Compounds

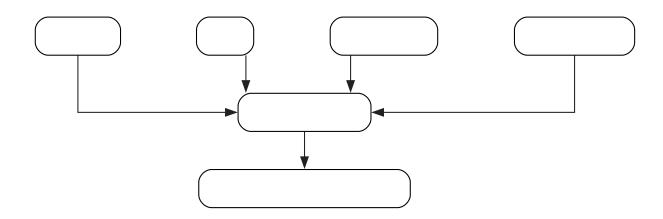
The synthesis of **R-6890** involves a multi-step process, beginning with the formation of the key intermediate, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, followed by N-alkylation.

Synthesis of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

A common route to the 1,3,8-triazaspiro[4.5]decan-4-one core involves the reaction of a piperidin-4-one derivative with an appropriate amine and a source of the hydantoin ring. While a specific detailed protocol for the 1-phenyl derivative is not readily available in the public domain, a general plausible synthetic approach is outlined below based on the synthesis of analogous structures.

Proposed Synthetic Workflow for the Spirocyclic Core





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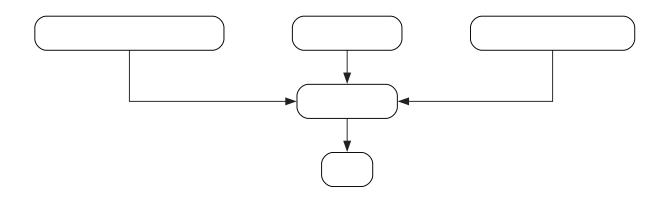
Caption: Proposed reaction scheme for the synthesis of the spiropiperidine core.

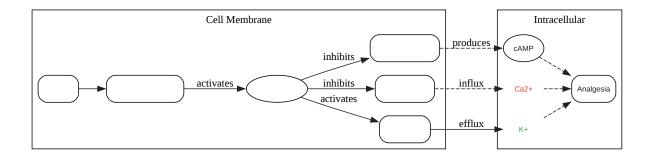
N-Alkylation to Yield R-6890

The final step in the synthesis of **R-6890** is the N-alkylation of the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one intermediate. This is typically achieved through reductive amination with 4'-chloroacetophenone or direct N-alkylation with a 1-(4-chlorophenyl)ethyl halide.

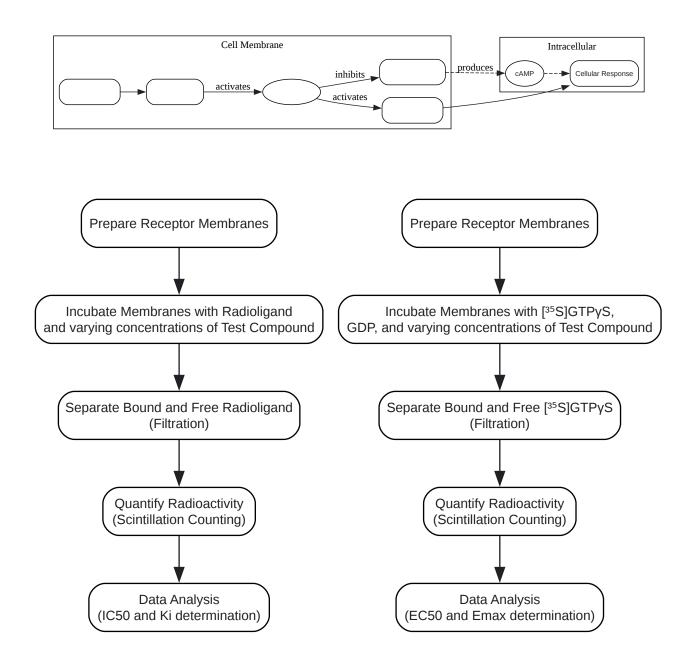
Reductive Amination Workflow











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